molecular formula C24H18BrNO3S2 B15039088 (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15039088
M. Wt: 512.4 g/mol
InChI Key: UGJXZOMRTXMSDU-JWGURIENSA-N
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Description

(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a bromophenoxyethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-bromophenol with ethylene oxide to form 4-(2-bromoethoxy)phenol. This intermediate is then reacted with 4-formylbenzoic acid to yield the corresponding aldehyde. The final step involves the cyclization of this aldehyde with thiosemicarbazide and phenyl isothiocyanate under basic conditions to form the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may exhibit biological activity due to the presence of the thiazolidinone core. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The bromophenoxyethoxyphenyl group may enhance the compound’s binding affinity or selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-({4-[2-(4-Fluorophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-({4-[2-(4-Iodophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the bromophenoxyethoxyphenyl group. This group can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs with different halogen substituents.

Properties

Molecular Formula

C24H18BrNO3S2

Molecular Weight

512.4 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18BrNO3S2/c25-18-8-12-21(13-9-18)29-15-14-28-20-10-6-17(7-11-20)16-22-23(27)26(24(30)31-22)19-4-2-1-3-5-19/h1-13,16H,14-15H2/b22-16-

InChI Key

UGJXZOMRTXMSDU-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)SC2=S

Origin of Product

United States

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